molecular formula C23H21ClN4O2S B2495851 3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536714-30-4

3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2495851
CAS No.: 536714-30-4
M. Wt: 452.96
InChI Key: GQXIWEFMBMOEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical region of chromosome 21, the overexpression of which is implicated in the neurological pathologies of Down syndrome. This compound exhibits high selectivity for DYRK1A over other kinases, including the closely related DYRK1B, making it an invaluable pharmacological probe for dissecting DYRK1A-specific signaling pathways. Its primary research value lies in modeling and investigating the molecular mechanisms of Down syndrome-associated cognitive deficits and neurodegenerative processes, particularly through its action on substrates like tau and amyloid precursor protein. By inhibiting DYRK1A, this compound modulates the alternative splicing of tau, reducing the generation of the 4-repeat tau isoforms that are prone to aggregation in tauopathies. Furthermore, research indicates that DYRK1A inhibition can promote the nuclear translocation of the NFAT transcription factor, which is crucial for brain development and function. Beyond neuroscience, this inhibitor is a critical tool in cancer research, as DYRK1A activity influences cell cycle progression and proliferation in certain malignancies. It is also used in beta-cell regeneration studies for diabetes, given the role of DYRK1A in regulating pancreatic beta-cell proliferation. This comprehensive mechanism of action makes it a cornerstone compound for probing cell cycle control, neuronal development, and disease-associated kinase signaling.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2S/c24-15-8-10-16(11-9-15)28-22(30)21-20(17-6-2-3-7-18(17)25-21)26-23(28)31-14-19(29)27-12-4-1-5-13-27/h2-3,6-11,25H,1,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXIWEFMBMOEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a synthetic derivative that exhibits a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidoindole backbone with a chlorophenyl group and a piperidine moiety. Its structural complexity suggests potential interactions with various biological targets. The presence of sulfur and carbonyl functionalities may enhance its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound possesses significant antibacterial , enzyme inhibitory , and anticancer activities. Below are detailed findings from various studies:

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit moderate to strong antibacterial effects against several strains, including:

  • Salmonella typhi
  • Bacillus subtilis
  • Escherichia coli
  • Staphylococcus aureus

For instance, one study reported that compounds with similar structures showed IC50 values indicating effective inhibition against these pathogens . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as:

  • Acetylcholinesterase (AChE) : Important for neurotransmitter regulation.
  • Urease : Associated with the treatment of urinary infections.

In vitro assays revealed that certain derivatives exhibited strong inhibitory activity against AChE, with IC50 values as low as 0.63±0.001 M0.63\pm 0.001\,\text{ M} . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Anticancer Activity

Preliminary studies indicate that the compound may also possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been observed, although further research is necessary to elucidate the exact mechanisms involved.

The biological activity of the compound can be attributed to several mechanisms:

  • Binding Affinity : The piperidine and chlorophenyl groups likely enhance binding to target proteins or enzymes.
  • Reactive Sulfur Species : The sulfanyl group may contribute to redox reactions that affect cellular signaling pathways.
  • Structural Interactions : Docking studies suggest favorable interactions with amino acids in target proteins, enhancing pharmacological efficacy .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating derivatives of this compound:

StudyActivity EvaluatedKey Findings
Sanchez-Sancho et al. (1998)AntibacterialModerate to strong activity against multiple bacterial strains.
Nithiya et al. (2011)Enzyme InhibitionStrong AChE inhibitors with low IC50 values indicating high potency.
Aziz-ur-Rehman et al. (2011)Pharmacological PotentialCompounds showed various therapeutic potentials including hypoglycemic and diuretic actions.

Comparison with Similar Compounds

Variations in Aryl Substituents

Compound Aryl Group Key Differences Hypothesized Impact Reference
Target Compound 4-Chlorophenyl Electron-withdrawing substituent Enhanced target affinity via hydrophobic interactions
3-(4-Methoxyphenyl) analog 4-Methoxyphenyl Electron-donating substituent Increased solubility; altered electronic environment
3-(4-Ethoxyphenyl) analog 4-Ethoxyphenyl Larger alkoxy group Steric hindrance; modified pharmacokinetics
3-Phenyl analog Phenyl No substituent Reduced hydrophobicity; simpler SAR profile

Insights :

  • Chlorine’s electronegativity may improve binding to aromatic residues in enzymes (e.g., kinases or bacterial targets).
  • Methoxy/ethoxy groups could enhance solubility but reduce membrane permeability .

Heterocyclic Amine Modifications

Compound Heterocyclic Amine Key Differences Hypothesized Impact Reference
Target Compound Piperidin-1-yl Six-membered ring Balanced flexibility and basicity
Pyrrolidin-1-yl analog Pyrrolidin-1-yl Five-membered ring Increased rigidity; altered pKa
Azepan-1-yl analog Azepan-1-yl Seven-membered ring Enhanced lipophilicity; metabolic stability concerns
Tetrahydroquinolin-1-yl analog Tetrahydroquinolin Fused bicyclic system Improved π-π stacking; kinase inhibition potential

Insights :

  • Piperidine’s six-membered structure offers a compromise between conformational mobility and steric bulk.
  • Smaller rings (e.g., pyrrolidine) may restrict binding to flat enzymatic pockets, while larger rings (e.g., azepane) could improve affinity but reduce solubility .

Core Modifications and Functional Additions

Compound Core Modification Key Differences Hypothesized Impact Reference
Target Compound None Baseline structure N/A
Methyl furan carboxylate derivative Furan-carboxylate side chain Enhanced hydrogen bonding capacity Improved solubility; possible prodrug design
Propenyl-substituted analog Propenyl group Increased hydrophobicity Membrane penetration; cytotoxicity risks

Insights :

  • Functional additions (e.g., carboxylate) can modulate physicochemical properties but may introduce synthetic challenges .

Physicochemical and Computational Data

Property Target Compound 4-Methoxyphenyl Analog Pyrrolidin-1-yl Analog
Molecular Weight ~448.5 448.5 462.5 (estimated)
XLogP3 ~4.2 4.2 3.8 (estimated)
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 5 5 5
Rotatable Bonds 5 5 6
Topological Polar SA 103 Ų 103 Ų 105 Ų (estimated)

Key Observations :

  • Chlorophenyl and methoxyphenyl analogs share similar LogP values, suggesting comparable lipophilicity.

Q & A

Q. Basic

  • Solubility : Sparingly soluble in water; highly soluble in DMSO (>50 mg/mL) and dichloromethane .
  • Stability : Stable at room temperature for >6 months if stored desiccated. Degrades in acidic/basic conditions (pH <3 or >11) .

What computational methods predict its pharmacokinetic properties?

Q. Advanced

  • ADMET prediction : Tools like SwissADME assess logP (~4.2), topological polar surface area (103 Ų), and blood-brain barrier permeability (low) .
  • Bioavailability : Moderate oral bioavailability (30–50%) predicted due to high molecular weight (448.5 g/mol) and rotatable bonds (5) .

How can contradictions in reported biological activity data be resolved?

Q. Advanced

  • Comparative assays : Use standardized cell lines (e.g., HEK293 for receptor studies) to minimize variability .
  • Substituent analysis : Evaluate analogs (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to isolate substituent effects on activity .
  • Dose-response studies : IC50/EC50 curves clarify potency discrepancies across studies .

What spectroscopic techniques confirm structural integrity post-synthesis?

Q. Basic

  • 1H/13C NMR : Assign all protons and carbons, focusing on the sulfanyl (δ 3.8–4.2 ppm) and piperidinyl groups .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) bonds .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

What structure-activity relationships (SAR) are critical for its biological activity?

Advanced
Key SAR findings:

  • 4-Chlorophenyl group : Enhances lipophilicity and target binding compared to methoxy or methyl analogs .
  • Piperidinyl substitution : Bulkier groups (e.g., benzyl) reduce solubility but improve receptor selectivity .
  • Sulfanyl bridge : Replacing sulfur with oxygen decreases metabolic stability .

How can analogs be designed to improve therapeutic potential?

Q. Advanced

  • Functional group substitution : Introduce electron-withdrawing groups (e.g., CF3) to enhance target affinity .
  • Prodrug strategies : Esterify the carbonyl group to improve oral absorption .
  • Heterocycle replacement : Replace pyrimidine with triazine to modulate kinase inhibition profiles .

Notes

  • Data reliability : PubChem, peer-reviewed journals, and computational studies were prioritized .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.